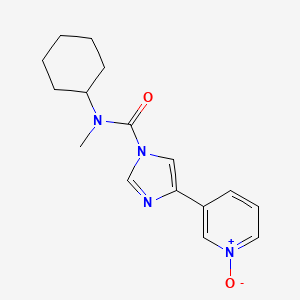

3-(1-(cyclohexyl(methyl)carbamoyl)-1H-imidazol-4-yl)pyridine 1-oxide

Overview

Description

The compound “3-(1-(cyclohexyl(methyl)carbamoyl)-1H-imidazol-4-yl)pyridine 1-oxide” is a complex organic molecule that contains several functional groups, including a pyridine ring, an imidazole ring, and a carbamoyl group. These functional groups are common in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the pyridine and imidazole rings, which are aromatic and planar. The carbamoyl group could introduce steric hindrance and affect the overall shape of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine and imidazole rings, which are electron-rich and can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine and imidazole rings could contribute to its aromaticity and stability .Scientific Research Applications

Fatty Acid Amide Hydrolase (FAAH) Inhibition

BIA 10-2474 is reported to be an inhibitor of FAAH, an enzyme involved in cell function in the nervous system . FAAH inhibitors have been studied for their potential therapeutic use in a number of neurological disorders .

Off-Target Protein Interaction

Activity-based protein profiling revealed that BIA 10-2474 interacts with off-target proteins . This interaction landscape was determined in human cells and tissues .

Lipase Inhibition

BIA 10-2474 has been found to inhibit several lipases that are not targeted by other FAAH inhibitors . This promiscuous inhibition of lipases can lead to substantial alterations in lipid networks in human cortical neurons .

Alteration of Lipid Metabolism in Neurons

High doses of BIA 10-2474 not only bind to the target protein but also to other proteins, deactivating those involved in the metabolism of nerve cells . This can substantially alter lipid metabolism in cultured neurons .

Potential Neurotoxicity

A phase 1 trial of BIA 10-2474 led to the death of one volunteer and produced mild-to-severe neurological symptoms in four others . The cause of this neurotoxicity is unknown, but it’s postulated that off-target activities of BIA 10-2474 may have played a role .

Clinical Trial Safety Concerns

The safety of BIA 10-2474 in clinical trials has been questioned. In one instance, a phase 1 study resulted in one initially healthy volunteer’s death and three others with serious neurological damage, some of which may be permanent .

Mechanism of Action

Target of Action

The primary target of 3-(1-(cyclohexyl(methyl)carbamoyl)-1H-imidazol-4-yl)pyridine 1-oxide, also known as BIA 10-2474, is the enzyme fatty acid amide hydrolase (FAAH) . FAAH is responsible for degrading anandamide, a neurotransmitter involved in pain relief and regulation of eating and sleep patterns . Inhibition of FAAH leads to increased levels of anandamide in the central nervous system and peripheral tissues . At high doses, bia 10-2474 also binds to other proteins, deactivating those involved in the metabolism of nerve cells .

Mode of Action

BIA 10-2474 acts as a long-acting inhibitor of FAAH . By inhibiting FAAH, it increases the levels of anandamide, leading to enhanced pain relief and potentially affecting eating and sleep patterns .

Biochemical Pathways

The inhibition of FAAH by BIA 10-2474 leads to an increase in anandamide levels, affecting the endocannabinoid system . This system plays a crucial role in various physiological processes, including pain sensation, mood, and memory. The binding of bia 10-2474 to other proteins at high doses leads to substantial alterations in lipid networks in human cortical neurons , suggesting potential metabolic dysregulation in the nervous system .

Pharmacokinetics

It is known that the compound is administered orally . The dose escalation in clinical trials was based on pharmacokinetic data from animal studies .

Result of Action

The inhibition of FAAH by BIA 10-2474 and the subsequent increase in anandamide levels can potentially provide relief from pain and affect eating and sleep patterns . At high doses, bia 10-2474 can cause serious neurological damage, including symptoms ranging from mild to severe . This is likely due to the compound’s interaction with proteins other than FAAH at high doses .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-cyclohexyl-N-methyl-4-(1-oxidopyridin-1-ium-3-yl)imidazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-18(14-7-3-2-4-8-14)16(21)19-11-15(17-12-19)13-6-5-9-20(22)10-13/h5-6,9-12,14H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOWVMJFBDGWVML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)N2C=C(N=C2)C3=C[N+](=CC=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901009325 | |

| Record name | N-Cyclohexyl-N-methyl-4-(1-oxido-3-pyridinyl)-1H-imidazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901009325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(cyclohexyl(methyl)carbamoyl)-1H-imidazol-4-yl)pyridine 1-oxide | |

CAS RN |

1233855-46-3 | |

| Record name | N-Cyclohexyl-N-methyl-4-(1-oxido-3-pyridinyl)-1H-imidazole-1-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233855-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BIA-10-2474 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233855463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclohexyl-N-methyl-4-(1-oxido-3-pyridinyl)-1H-imidazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901009325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIA-10-2474 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AP1ZW859M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

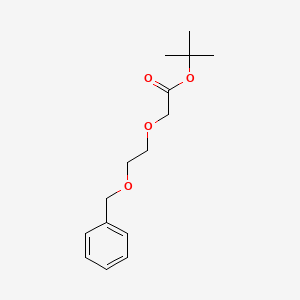

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopenta[c]pyrrole-2(1H)-carboxamide, 5-[[2-[(2S,4S)-2-cyano-4-fluoro-1-pyrrolidinyl]-2-oxoethyl]amino]hexahydro-N,N,5-trimethyl-, (3aa,5a,6aa)-, 4-methylbenzenesulfonate (1:1)](/img/structure/B606042.png)